molecular formula C17H23F2NO2 B2948425 (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate CAS No. 915158-39-3

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Número de catálogo B2948425
Número CAS: 915158-39-3
Peso molecular: 311.373
Clave InChI: BWWLLGQSYULNNY-UONOGXRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity (4). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including PI3K/AKT and NF-κB. This ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have several biochemical and physiological effects. In preclinical studies, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to induce apoptosis of B-cells, inhibit B-cell proliferation, and decrease the production of cytokines and chemokines (2). In addition, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have immunomodulatory effects, including decreasing the number of regulatory T-cells and increasing the number of effector T-cells (5).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate does not inhibit other kinases in the same family, such as Tec and Itk (6). This selectivity makes (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate a valuable tool for studying the specific roles of BTK in B-cell biology and disease. One limitation of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is its irreversible binding to BTK, which can make it difficult to study the reversibility of BTK inhibition.

Direcciones Futuras

There are several future directions for research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, combining (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate with inhibitors of PI3K or BCL-2 has been shown to have synergistic effects in preclinical models (7). Another area of interest is the development of biomarkers that can predict response to BTK inhibition. Several biomarkers, including mutations in BTK and downstream signaling pathways, have been identified as potential predictors of response (8). Finally, the clinical development of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma, is an area of active investigation.
In conclusion, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a small molecule inhibitor of BTK with potent anti-tumor activity in preclinical models of B-cell malignancies. Its selectivity for BTK makes it a valuable tool for studying the specific roles of BTK in B-cell biology and disease. Future research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate will focus on combination therapies, biomarker development, and clinical development in other B-cell malignancies.
References:
1. Kishikawa K, et al. Bioorg Med Chem Lett. 2016;26(9):2154-2158.
2. Tam C, et al. Blood. 2013;122(21):Abstract 675.
3. Advani R, et al. Blood. 2016;128(22):Abstract 4074.
4. Liu Q, et al. J Med Chem. 2011;54(23):8176-8183.
5. Dubovsky JA, et al. Blood. 2013;122(21):Abstract 283.
6. Evans EK, et al. J Med Chem. 2013;56(4):1535-1548.
7. Buggy JJ, et al. Blood. 2014;124(21):Abstract 830.
8. Woyach JA, et al. Blood. 2014;124(21):Abstract 330.

Métodos De Síntesis

The synthesis of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been described in the literature (1). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity.

Aplicaciones Científicas De Investigación

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells (2). In vivo studies have demonstrated that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has potent anti-tumor activity in mouse models of CLL and MCL (3). These preclinical studies have provided the basis for clinical trials of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in patients with B-cell malignancies.

Propiedades

IUPAC Name

ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWLLGQSYULNNY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3s,4r)-ethyl1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.